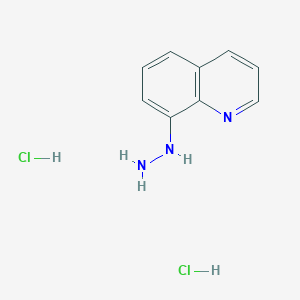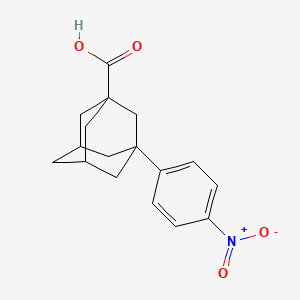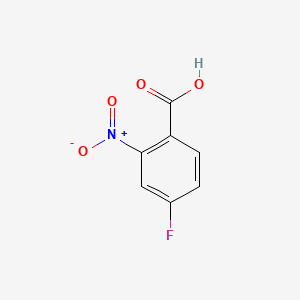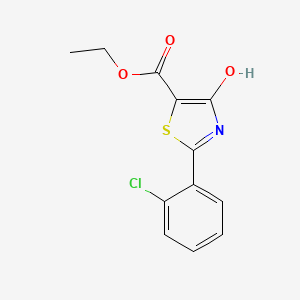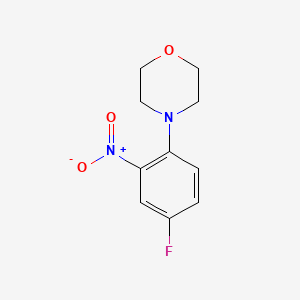
Dimethyl (2-hydroxyethyl)phosphonate
Übersicht
Beschreibung
Dimethyl (2-hydroxyethyl)phosphonate is a chemical compound with the formula C₄H₁₁O₄P . It is used as a reactant for synthesis in various studies .
Synthesis Analysis
Dimethyl and diethyl 2-(methacryloyloxyethyl) phosphonates were synthesized using the Michaelis-Becker reaction . This method of phosphonate preparation is advantageous over the acid chloride route in terms of mild reaction condition and by employing non-corrosive, moisture insensitive reagents .Molecular Structure Analysis
The molecular structure of Dimethyl (2-hydroxyethyl)phosphonate is represented by the formula C₄H₁₁O₄P . The InChI representation is InChI=1S/C4H11O4P/c1-7-9(6,8-2)4-3-5/h5H,3-4H2,1-2H3 .Chemical Reactions Analysis
Phosphorus-based (meth)acrylates, which include Dimethyl (2-hydroxyethyl)phosphonate, have been widely studied for over 20 years . The polymers bearing phosphonated ester, phosphonic acid, or phosphoric ester functions, exhibit interesting properties . They are prepared by free radical polymerization, photopolymerization, or controlled radical polymerization .Physical And Chemical Properties Analysis
Dimethyl (2-hydroxyethyl)phosphonate has a boiling point of 97 °C and a density of 1.23 at 20 °C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Dimethyl (2-hydroxyethyl)phosphonate is used as a reagent in organic synthesis . It is involved in the preparation of various organic compounds, contributing to the diversity and complexity of chemical structures.
Preparation of Derivatives
This compound is used in the preparation of its derivatives, such as Dimethyl [2-oxo-2-(cyclohexyl-d11)ethyl]phosphonate . These derivatives can have different properties and applications, expanding the utility of the original compound.
Use in Bestmann-Ohira Reagent
Dimethyl (2-hydroxyethyl)phosphonate is used in the preparation of the Bestmann-Ohira Reagent . This reagent is widely used in organic chemistry for the synthesis of alkynes from aldehydes.
Building Block in Polymer Chemistry
It serves as a building block in polymer chemistry . Polymers with phosphonate groups have found applications in areas such as flame retardants, chelating agents, and catalysts.
Preparation of Biologically Active Compounds
Dimethyl (2-hydroxyethyl)phosphonate is used in the synthesis of biologically active compounds . For example, it is used in the preparation of N-(1,1-DIMETHYL-2-HYDROXYETHYL)-2-METHOXY-1-NAPHTHALENECARBOXYAMIDE , a compound that could have potential biological activities.
Use in Thermodynamic Studies
This compound is used in thermodynamic studies . The thermodynamic properties of this compound are critically evaluated, providing valuable data for various scientific and industrial applications.
Wirkmechanismus
Mode of Action:
DAP can act through several mechanisms:
- Chelation : DAP can form complexes with metal ions due to its phosphonate groups. This property is useful in preventing deposit formation and corrosion inhibition .
- Flame Retardancy : Phosphorus-based compounds, including DAP, contribute to flame retardancy. They can be integrated into char formation during combustion, enhancing the formation of protective foamed materials .
- Biocompatibility : In the biomedical field, DAP exhibits biodegradability, reduced protein adsorption, and strong interactions with dentin, enamel, and bones. These properties make it suitable for tissue engineering, dental composites, and adhesives .
Pharmacokinetics:
Safety and Hazards
Zukünftige Richtungen
Phosphorus-based polymers, including those containing Dimethyl (2-hydroxyethyl)phosphonate, have been widely studied and exhibit very unusual and interesting properties . They are extensively used in industry, notably to bind metals . They show interesting complexing properties and are used as dispersants, corrosion inhibiting agents, or for preventing deposit formation . They are also involved in flame retardancy, where phosphorus is known to be particularly useful . An important industrial application deals with their use in the biomedical field . As they are biodegradable, blood compatible, show reduced protein adsorption, and lead to strong interactions with dentin, enamel, or bones , further developments in this field can be expected in the near future.
Eigenschaften
IUPAC Name |
2-dimethoxyphosphorylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P/c1-7-9(6,8-2)4-3-5/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPPDWDHNIMTDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203197 | |
| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54731-72-5 | |
| Record name | Dimethyl P-(2-hydroxyethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54731-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054731725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of Dimethyl (2-hydroxyethyl)phosphonate in polymer chemistry?
A: Dimethyl (2-hydroxyethyl)phosphonate serves as a valuable precursor for synthesizing phosphonated methacrylate monomers []. These monomers can be polymerized to create novel polymers with desirable properties like enhanced char formation during combustion, as demonstrated by Thermogravimetric Analysis (TGA) []. This characteristic is potentially beneficial for applications requiring flame-retardant materials. Additionally, the glass transition temperatures of these polymers can be tailored by copolymerization with other monomers like methyl methacrylate, broadening their potential applications in various fields [].
Q2: Can you elaborate on the reactivity of Dimethyl (2-hydroxyethyl)phosphonate and its implications in organic synthesis?
A: The hydroxyl group of Dimethyl (2-hydroxyethyl)phosphonate exhibits reactivity towards acyl chlorides, enabling its incorporation into larger molecular frameworks []. For instance, it readily reacts with α-(chloromethyl)acryloyl chloride (CMAC), facilitating the synthesis of more complex phosphonated methacrylate monomers []. This reactivity highlights the compound's versatility as a building block for synthesizing diverse molecules with potential applications in various fields, including polymer science and materials chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







